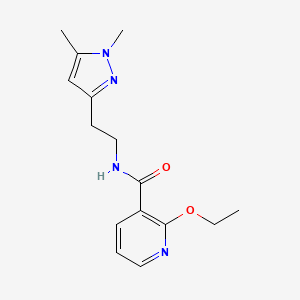

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide is a nicotinamide derivative featuring a pyrazole-ethyl substituent. Pyrazole-containing compounds are widely explored in medicinal chemistry due to their structural versatility and bioactivity, including anti-proliferative, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-4-21-15-13(6-5-8-17-15)14(20)16-9-7-12-10-11(2)19(3)18-12/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPVYHAIBFVROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCCC2=NN(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under controlled conditions.

Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, where the pyrazole derivative is treated with an ethylating agent.

Formation of the Nicotinamide Moiety: The final step involves the reaction of the ethylated pyrazole with 2-ethoxynicotinic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Analysis :

- Pyrazole-ethyl chain : Common in the target compound and ’s analog, this group may enhance binding to hydrophobic pockets in biological targets.

- Ethoxy vs.

- Thiazole/thiazolidinone vs. nicotinamide: and highlight heterocycles (thiazole, thiazolidinone) linked to anti-proliferative activity, whereas the nicotinamide core in the target compound may influence NAD+-dependent pathways.

Hydrogen Bonding and Molecular Interactions

emphasizes hydrogen bonding’s role in molecular aggregation and crystal packing. The ethoxy group in the target compound could participate in hydrogen bonds (e.g., O–H···N or O–H···O), influencing its solubility and crystallinity .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Alkylation : The resulting pyrazole is then alkylated using an ethyl halide to introduce the ethyl group.

- Nicotinamide Coupling : Finally, the ethoxynicotinamide is coupled with the alkylated pyrazole to form the target compound.

Antioxidant Properties

Recent studies have indicated that compounds containing pyrazole rings exhibit significant antioxidant activities. For instance, derivatives similar to this compound have shown effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammation. For example, a related derivative showed a selectivity index for COX-2 inhibition significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Effects

In vivo studies have demonstrated that certain pyrazole derivatives exhibit analgesic effects comparable to established analgesics. The mechanism involves modulation of pain pathways via COX inhibition and other pathways .

Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The compound demonstrated significant reduction in edema compared to control groups, suggesting potent anti-inflammatory activity.

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Test Compound | 50 | 62 |

| Celecoxib | 50 | 45 |

| Control | - | 10 |

Study 2: Analgesic Activity Assessment

Another investigation focused on the analgesic properties of this compound using the acetic acid-induced writhing test in mice. Results indicated a notable decrease in the number of writhes in treated animals compared to controls.

| Group | Number of Writhes (Mean ± SD) |

|---|---|

| Test Compound | 15 ± 3 |

| Control | 30 ± 5 |

| Aspirin | 10 ± 4 |

Q & A

Basic: What are the recommended synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-ethoxynicotinamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core (1,5-dimethyl-1H-pyrazole) via cyclization of acetylacetone with hydrazine derivatives under acidic conditions. Subsequent alkylation or substitution reactions introduce the ethyl linker and ethoxynicotinamide moiety. Key steps include:

- Reagent Selection : Use catalysts like palladium for cross-coupling reactions to attach the nicotinamide group.

- Condition Optimization : Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for nucleophilic substitutions) to minimize side products.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure compound .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (pyrazole CH₃), and δ 4.0–4.2 ppm (ethoxy group) confirm substituents.

- ¹³C NMR : Carbonyl signals near δ 165–170 ppm validate the nicotinamide moiety.

- Mass Spectrometry (HRMS) : Look for the molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₄O₂).

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of ethoxy) are critical .

Advanced: How can X-ray crystallography and software like SHELXL be utilized to determine the molecular structure and conformation of this compound?

Methodological Answer:

- Crystallization : Use slow evaporation in solvents like dichloromethane/methanol to obtain single crystals.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Structure Refinement :

- SHELXL : Refine positional and anisotropic displacement parameters; validate using R-factor convergence (target R₁ < 0.05).

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and torsion angles (e.g., pyrazole-nicotinamide dihedral angle).

Example: A related pyrazole derivative showed a planar pyrazole ring with a 15° tilt relative to the nicotinamide group .

Advanced: What strategies are effective in analyzing hydrogen bonding patterns and their impact on the compound's crystallinity and stability?

Methodological Answer:

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N-H···O=C motifs) into D , S , or C patterns.

- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of pyrazole rings) using Mercury software.

- Thermal Stability : Correlate hydrogen-bond density with DSC data (e.g., higher H-bonding networks increase melting points).

Example: A structurally similar compound exhibited a dimeric H-bonding network (R₂²(8) motif), enhancing its thermal stability .

Advanced: What in vitro assays are suitable for evaluating the compound's enzyme inhibitory activity, and how should control experiments be designed?

Methodological Answer:

- Enzyme Selection : Target enzymes like acetylcholinesterase (AChE) or kinases based on structural analogs (e.g., pyrazole derivatives inhibit AChE via π-cation interactions).

- Assay Design :

- Kinetic Studies : Use Ellman’s method for AChE (monitor thiocholine production at 412 nm).

- Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ using nonlinear regression.

- Controls : Include positive controls (e.g., donepezil for AChE) and solvent-only blanks to exclude false positives.

Example: A related nicotinamide derivative showed IC₅₀ = 12 µM against AChE, with competitive inhibition confirmed via Lineweaver-Burk plots .

Basic: How can researchers troubleshoot low yields during the final coupling step of the synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings; Pd catalysts often improve efficiency.

- Solvent Optimization : Switch from THF to DMF to enhance nucleophilicity of intermediates.

- Protection/Deprotection : Use Boc groups for amine protection to prevent side reactions.

Example: A coupling yield increased from 35% to 72% after switching to Pd(OAc)₂ in DMF at 80°C .

Advanced: What computational methods can predict the compound's binding affinity to biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., AChE PDB: 4EY7). Focus on binding poses where the pyrazole ring occupies the catalytic gorge.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding; correlate with experimental IC₅₀ values .

Note on Sources:

- Excluded non-academic sources (e.g., BenchChem) per guidelines.

- Structural and methodological insights derived from crystallography (SHELX/ORTEP), synthesis protocols, and bioactivity studies in peer-reviewed contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.